Quizalofop-ethyl

Übersicht

Beschreibung

Quizalofop-ethyl is a phenoxy propionate herbicide used to control both annual and perennial grass weeds in broadleaved crops . It is a proherbicide for quizalofop-P and is used to control annual and perennial grass weeds in a variety of crops, including potatoes, sugar beet, peanuts, cotton, and flax .

Synthesis Analysis

Quizalofop-P-ethyl can be synthesized by dissolving 0.1 mol of 6-chloro-2-(4-hydroxyphenoxy) quinoxaline and 0.13 mol of S(-)-p-toluenesulfonyl ethyl lactate in 0.25L benzene and allowing the mixture to react under reflux for 6 hours .

Molecular Structure Analysis

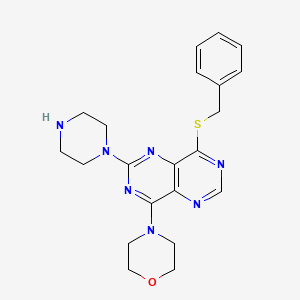

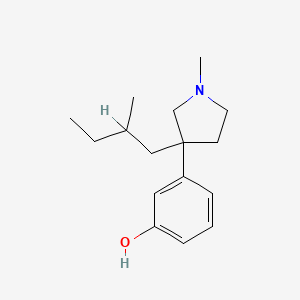

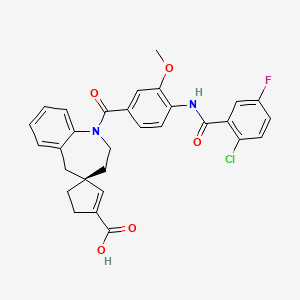

Quizalofop-P-ethyl is an ethyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate . The molecular mass is 372.8 g/mol .

Chemical Reactions Analysis

Quizalofop-P-ethyl is hydrolyzed in plants to Quizalofop-P (acid form of Quizalofop-P-ethyl), which inhibits the synthesis of fatty acids through acetyl-CoA carboxylase (ACCase) inhibition .

Physical And Chemical Properties Analysis

Quizalofop-P-ethyl is a racemate with an asymmetric carbon atom at the α-position of the propionic acid moiety . The melting point is between 76.1 and 77.1 °C .

Wissenschaftliche Forschungsanwendungen

Herbizid zur Bekämpfung von Gräsern

Quizalofop-ethyl ist ein Herbizid mit einer hervorragenden Wirkung zur Bekämpfung von Gräsern . Es wird vom China National Agro-Tech Extension and Service Center zur Anwendung in Sprühform zur Stamm- und Blattanwendung nach der Pflanzung von Sojabohnensämlingen im Soja-Mais-Zwischenfruchtanbau empfohlen .

2. Untersuchung von Herbizidverwehungen und deren Schädigung von Mais Es wurden Untersuchungen durchgeführt, um die Verwehungs- und Schädigungswirkung von this compound auf Mais zu untersuchen . Die Studie bewertete die Schädigung, die this compound unter verschiedenen Sprühmengen und Verwehungsraten bei Mais verursacht .

Anwendung im Soja-Mais-Zwischenfruchtanbau

In China wird this compound als Herbizid zur Stamm- und Blattanwendung nach der Pflanzung von Sojabohnensämlingen im Soja-Mais-Zwischenfruchtanbau empfohlen . Herbizidverwehungen während des Sprühens können jedoch zu Umweltverschmutzung und Schäden an den Maispflanzen führen .

Anwendung in Quizalofop-resistentem Reis

this compound wurde in Quizalofop-resistentem Reis eingesetzt . Es wurde jedoch berichtet, dass Quizalofop, das nach dem Auflaufen angewendet wird, erhebliche Schäden an Quizalofop-resistentem Reis verursachen kann .

5. Untersuchung von Umweltbedingungen bei Quizalofop-resistentem Reis Es wurden Untersuchungen durchgeführt, um die Reaktion von Quizalofop-resistentem Reis auf Quizalofop-Anwendungen unter verschiedenen Umweltbedingungen zu bewerten . Die Studie ergab, dass Quizalofop bei Anwendung unter kühlen, bewölkten und feuchten Bodenbedingungen ein höheres Risiko für Schäden an Quizalofop-resistentem Reis darstellt .

Sequenzielle Anwendungen mit anderen Herbiziden

Es wurden Untersuchungen durchgeführt, um die Auswirkungen von sequenziellen Anwendungen von this compound und anderen Herbiziden in Acetyl-CoA-Carboxylase-resistentem Reis zu bewerten .

Wirkmechanismus

Target of Action

Quizalofop-ethyl primarily targets the enzyme acetyl-CoA carboxylase (ACCase) . ACCase plays a crucial role in fatty acid synthesis, catalyzing the first committed step in the process . This enzyme is found in grass family (gramineous) plants, making them susceptible to the herbicidal action of this compound .

Mode of Action

This compound is a systemic herbicide that is absorbed through the treated foliage and reaches the meristem tissue within 24 hours . It is hydrolyzed in the plant to Quizalofop-P (acid form of Quizalofop-P-ethyl), which inhibits the ACCase enzyme . This inhibition blocks the production of phospholipids used in building new membranes required for cell growth . As a result, the growth of the plant ceases soon after application .

Biochemical Pathways

The inhibition of ACCase by Quizalofop-P disrupts the fatty acid synthesis pathway . This disruption blocks the production of phospholipids, which are essential components of cell membranes . As a result, the plant’s ability to produce new cells and grow is severely hindered .

Pharmacokinetics

This compound is absorbed by leaves and shoots, and is principally translocated in the symplasm (including the phloem) . It accumulates in meristematic regions of the shoot and root, although the rate of translocation is slow . The compound is hydrolyzed in the plant to its active form, Quizalofop-P .

Result of Action

The inhibition of ACCase leads to cessation of growth in the plant, with young and actively growing tissues affected first . Leaf chlorosis and eventually necrosis develop 1-3 weeks after application . Leaf sheaths become brown and mushy at and just above their point of attachment to the node . Older leaves often turn purple, orange, or red before becoming necrotic .

Action Environment

This compound selectively controls only grass weeds from other plants . This selectivity makes this compound an effective herbicide for the control of grassy weeds around soybeans, beets, cotton, sunflowers, and other broadleaf crops .

Safety and Hazards

Zukünftige Richtungen

Quizalofop-P-ethyl has been proven harmful to aquatic organisms, but there is little evidence on the adverse effects of Quizalofop-P-ethyl in the early life of aquatic organisms . Therefore, more research is needed to understand the impact of Quizalofop-P-ethyl on aquatic life and to develop strategies for mitigating its environmental impact.

Eigenschaften

IUPAC Name |

ethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O4/c1-3-24-19(23)12(2)25-14-5-7-15(8-6-14)26-18-11-21-17-10-13(20)4-9-16(17)22-18/h4-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSUHJPCHFDQAIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O4 | |

| Record name | QUIZALOFOP-ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18217 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023889 | |

| Record name | Quizalofop-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Quizalofop-ethyl appears as white crystals. Insoluble in water. Used as an herbicide., White solid; [Merck Index] Colorless solid; [HSDB] | |

| Record name | QUIZALOFOP-ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18217 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quizalofop-ethyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6941 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

220 °C @ 0.2 mm Hg | |

| Record name | QUIZALOFOP-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6990 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In benzene 290, xylene 120, acetone 111, ethanol 9, hexane 2.6 (all in g/l, at 20 °C), In water, 0.3 mg/l @ 20 °C | |

| Record name | QUIZALOFOP-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6990 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.35 @ 20 °C | |

| Record name | QUIZALOFOP-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6990 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg], 6.49X10-9 mm Hg @ 20 °C | |

| Record name | Quizalofop-ethyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6941 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | QUIZALOFOP-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6990 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS RN |

76578-14-8 | |

| Record name | QUIZALOFOP-ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18217 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quizalofop-ethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76578-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quizalofop-ethyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076578148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quizalofop-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUIZALOFOP-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7280704RL4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | QUIZALOFOP-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6990 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

91.7-92.1 °C | |

| Record name | QUIZALOFOP-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6990 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mode of action of Quizalofop-ethyl?

A1: this compound itself is a proherbicide, meaning it requires metabolic activation to exert its herbicidal effect. It is rapidly metabolized into Quizalofop, which acts as a potent inhibitor of Acetyl-CoA Carboxylase (ACCase) [, , ].

Q2: How does ACCase inhibition affect plants?

A2: ACCase is a key enzyme in the first committed step of fatty acid biosynthesis in plants. Inhibiting this enzyme disrupts the production of lipids, which are essential components of cell membranes and other vital plant structures. This ultimately leads to the death of susceptible plants [, , ].

Q3: Why is this compound considered a selective herbicide?

A3: this compound primarily targets the ACCase enzyme found in grasses (graminaceous plants). Broadleaf plants possess a different form of ACCase that is less sensitive to this herbicide, contributing to its selectivity [, ].

Q4: How does this compound move within the plant?

A4: Following foliar application, this compound is readily absorbed by leaves and translocated through the phloem to meristematic tissues, where active growth occurs. Its movement is predominantly basipetal, meaning it moves from the point of application towards the roots [].

Q5: What are some observed effects of this compound on susceptible plants?

A5: Treatment with this compound leads to various symptoms of injury in susceptible plants, including necrosis of meristematic tissues, chlorosis (yellowing of leaves), and stunted growth. The specific symptoms and their severity depend on factors such as plant species, herbicide dose, and environmental conditions [, , ].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C20H17ClN2O4, and its molecular weight is 384.8 g/mol [].

Q7: How stable is this compound in the environment?

A7: this compound degrades relatively rapidly in soil, with a half-life ranging from 11 to 21 days, depending on factors such as soil pH and temperature [, , ].

Q8: Does the degradation of this compound vary between different soil types?

A8: Yes, studies show that this compound degrades faster in acidic soils compared to alkaline soils. For instance, it degrades faster in Wuhan acidic soil than in Baoding alkaline soil [, ].

Q9: How does temperature affect the degradation of this compound?

A9: The degradation rate of this compound increases with increasing temperature [, ].

Q10: Have there been studies on structural modifications of this compound and their impact on activity?

A10: While the provided papers do not delve into specific SAR studies for this compound, they highlight that the quinoxalinyloxyphenoxy propionic acid moiety is crucial for its herbicidal activity. Research on similar aryloxyphenoxypropionate (APP) herbicides suggests that modifications to the aromatic rings and the side chain can influence potency and selectivity [, ].

Q11: What is the primary metabolic pathway of this compound?

A11: The main metabolic pathway involves hydrolysis of the ethyl ester group to produce Quizalofop. Further metabolic transformations include ester bond cleavages, hydroxylations, and conjugation reactions [].

Q12: How is this compound typically formulated?

A12: this compound is commonly formulated as an emulsifiable concentrate (EC) for agricultural use. The EC formulation typically comprises the active ingredient, solvents, emulsifiers, and other additives to improve its handling, application, and efficacy [, , , , , ].

Q13: How is this compound metabolized in animals?

A13: Similar to plants, this compound is rapidly metabolized to Quizalofop-acid in animals, primarily in the liver. This metabolite is then further metabolized through processes like conjugation [, ].

Q14: Is there evidence of enantioselective metabolism of this compound?

A14: Yes, studies in rats show enantioselective metabolism of both this compound and its metabolite Quizalofop-acid. The (+)-enantiomers are preferentially metabolized and distributed in the body [, ].

Q15: How is this compound excreted?

A15: Following metabolism, Quizalofop-acid is primarily excreted through urine and feces in animals [].

Q16: How is the efficacy of this compound evaluated in field conditions?

A16: Field trials are conducted to assess the efficacy of this compound in controlling weed populations and its impact on crop yield. These trials involve comparing the performance of this compound treatments to various controls, including weedy checks, weed-free conditions, and alternative weed management practices [, , , , , , , , ].

Q17: Have there been reports of resistance to this compound?

A17: Yes, resistance to this compound and other APP herbicides has been reported in various weed species, including Johnsongrass (Sorghum halepense) [].

Q18: What is the mechanism of resistance to this compound in Johnsongrass?

A18: Research indicates that resistance in a Johnsongrass biotype is primarily attributed to the overproduction of the target enzyme, ACCase. This overproduction enables the resistant biotype to maintain sufficient ACCase activity even in the presence of the herbicide [].

Q19: What analytical methods are employed to detect and quantify this compound residues?

A20: Several analytical techniques are used, including Gas Chromatography (GC) [], High-Performance Liquid Chromatography (HPLC) [, , ], and Liquid Chromatography-Electrospray Tandem Mass Spectrometry (LC-MS/MS) [].

Q20: How are this compound residues extracted from different matrices like soil and plant tissues?

A21: Common extraction methods involve using solvents like acetonitrile. The extracts are then often purified using techniques like solid-phase extraction (SPE) before analysis [, , ].

Q21: What are the potential risks of this compound to aquatic organisms?

A23: While this compound is generally considered to have low toxicity to fish, studies on zebrafish (Brachydanio rerio) have shown that it can disrupt certain enzyme activities, such as ATPase, at higher concentrations [].

Q22: What are some alternative weed management practices that can be considered in place of or in conjunction with this compound?

A24: Integrated weed management strategies often involve a combination of cultural, mechanical, and chemical methods. Examples include crop rotation, hand weeding, mechanical cultivation, and the use of alternative herbicides with different modes of action [, , , , , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{3,5-Dimethyl-4-[2-(Pyrrolidin-1-Yl)ethoxy]phenyl}-5,7-Dimethoxyquinazolin-4(3h)-One](/img/structure/B1680334.png)

![1-(6-Hydroxy-5,5-dimethyl-2-nitro-6,7-dihydrothieno[3,2-b]pyran-7-yl)piperidin-2-one](/img/structure/B1680337.png)

![(2S,4R)-1-acetyl-N-(1-(benzo[d]thiazol-2-yl)-5-guanidino-1-oxopentan-2-yl)-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B1680341.png)

![13-Methoxy-5,6,19-trimethyl-11-oxa-19-azahexacyclo[10.9.1.01,10.02,7.02,18.016,22]docosa-5,12,14,16(22)-tetraen-9-one](/img/structure/B1680343.png)

![3-[(1R,2R)-2-(1-methylpyrrolidin-1-ium-1-yl)cyclohexyl]phenol bromide](/img/structure/B1680345.png)

![(2S)-3-[4-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]phenyl]-N-[2-[[(2R)-2-aminopropanoyl]amino]acetyl]-2-[2-[hydroxy(methyl)amino]propyl-methylamino]propanamide](/img/structure/B1680346.png)